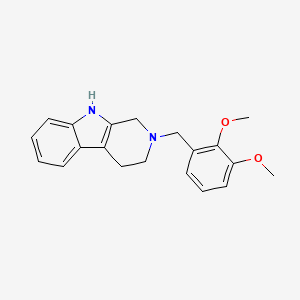

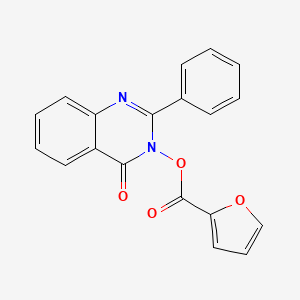

![molecular formula C18H16N2O2 B5648259 4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)

4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The focus is on the compound "4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid," exploring its synthesis, structure, chemical reactions, and properties. This compound, like related organic compounds, is studied for its potential in various applications, including material science and catalysis, without delving into drug-related uses.

Synthesis Analysis

The synthesis of compounds similar to "4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid" often involves complex reactions, including the palladium-catalyzed oxidative carbonylation of ethynylaniline derivatives for the synthesis of quinoline-4-one derivatives (Costa et al., 2004). This method showcases a versatile approach for constructing quinoline nuclei, which are central to the chemical structure of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as those involving quinoline moieties, often exhibits planarity or near-planarity, contributing to specific physical and chemical properties. For example, the study of a specific thiazolidine derivative highlights the planar nature of its quinoline-related structure, which influences its intermolecular interactions and crystal packing (Kosma et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, indicating a broad reactivity profile that can be leveraged in synthetic chemistry. The synthesis and bioactivity studies of similar quinoline compounds demonstrate their reactivity and potential for producing bioactive molecules (Zhang et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystal structure, are crucial for their application in material science and other fields. For instance, different polymorphs of related compounds have been studied to understand the effect of crystal packing on physical properties (Aakeröy et al., 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and fluorescence, of quinoline and its derivatives, are significant for their functionality in chemical sensors and fluorescent probes. The synthesis and study of benzofuran-quinoline derivatives for their fluorescent properties is an example of exploring the chemical properties of such compounds (Bodke et al., 2013).

Propriétés

IUPAC Name |

4-[(3,7-dimethylquinolin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-3-4-14-10-12(2)17(20-16(14)9-11)19-15-7-5-13(6-8-15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWDSXSXHVZBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

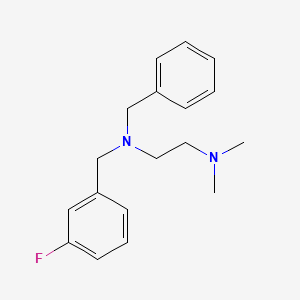

![N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5648184.png)

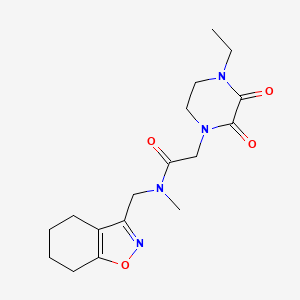

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5648187.png)

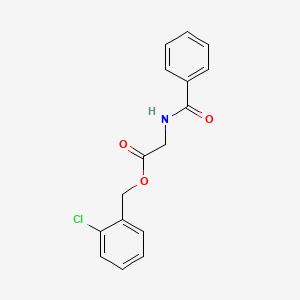

![3-[(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5648192.png)

![3,7-diacetyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5648194.png)

![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648209.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5648216.png)

![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648230.png)

![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5648252.png)